4-amino-3-chloro-N-cyclobutylbenzamide
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Overview
Description
4-amino-3-chloro-N-cyclobutylbenzamide is an organic compound with a complex structure that includes an amino group, a chlorine atom, and a cyclobutyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-chloro-N-cyclobutylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 3-chloronitrobenzene, undergoes nitration to introduce a nitro group at the 4-position. This is followed by reduction to convert the nitro group to an amino group, yielding 4-amino-3-chlorobenzene.
Cyclobutylation: The amino group is then protected, and the benzene ring undergoes a Friedel-Crafts acylation with cyclobutanecarboxylic acid chloride to introduce the cyclobutyl group.
Deprotection and Amidation: Finally, the protecting group is removed, and the resulting intermediate is reacted with an appropriate amide-forming reagent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-chloro-N-cyclobutylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorine atom can be reduced to form a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-nitro-3-chloro-N-cyclobutylbenzamide.
Reduction: Formation of 4-amino-N-cyclobutylbenzamide.
Substitution: Formation of 4-amino-3-hydroxy-N-cyclobutylbenzamide or 4-amino-3-alkoxy-N-cyclobutylbenzamide.
Scientific Research Applications
4-amino-3-chloro-N-cyclobutylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-3-chloro-N-cyclobutylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-chlorobenzamide: Lacks the cyclobutyl group, making it less sterically hindered.
4-amino-3-chlorobenzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
4-amino-3-chlorobenzonitrile: Contains a nitrile group instead of a benzamide group.
Uniqueness
4-amino-3-chloro-N-cyclobutylbenzamide is unique due to the presence of the cyclobutyl group, which introduces additional steric hindrance and potential for unique interactions with biological targets. This structural feature can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-amino-3-chloro-N-cyclobutylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-6-7(4-5-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTWKYXXHIRFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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